molecular formula C16H19N3O2S B3011124 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1210353-18-6

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B3011124
CAS No.: 1210353-18-6
M. Wt: 317.41
InChI Key: XXLNXVOWQPCFIH-UHFFFAOYSA-N
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Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C10_{10}H15_{15}N3_3O
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 1082828-62-3

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
    • For instance, a study reported IC50_{50} values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells, indicating strong growth inhibition .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives have demonstrated effective inhibition against a range of bacterial strains, suggesting a broad-spectrum antimicrobial potential .
  • Mechanisms of Action :
    • The biological activity of such compounds often involves the induction of apoptosis in cancer cells and inhibition of specific molecular targets like EGFR (Epidermal Growth Factor Receptor) and Src kinase pathways . These interactions are crucial for their anticancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50_{50} / MIC (µM)Reference
AnticancerPC-3 (Prostate Cancer)0.67
AnticancerHCT-116 (Colon Cancer)0.80
AntimicrobialVarious Bacterial StrainsNot specified
Apoptosis InductionMDA-MB-435 (Breast Cancer)Not specified

Detailed Findings

A study conducted by Arafa et al. evaluated several oxadiazole derivatives for their anticancer properties using the MTT assay. Among these compounds, some exhibited IC50_{50} values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents . Furthermore, the ability to induce apoptosis was confirmed through flow cytometry analysis.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-8-13(22-9-10)16(20)19-6-4-12(5-7-19)15-18-17-14(21-15)11-2-3-11/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNXVOWQPCFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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